molecular formula C16H25IN2O B12093644 2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide

2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide

Cat. No.: B12093644
M. Wt: 388.29 g/mol
InChI Key: KSUOTAJHXKBBCH-UHFFFAOYSA-N
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Description

2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium iodide (CAS 345261-08-7) is a deuterated piperidinium salt featuring a carboxamide-linked 2,6-di(methyl-d3)phenyl group and an iodide counterion. The incorporation of deuterium (methyl-d3) at the aromatic methyl positions is a strategic modification aimed at enhancing metabolic stability, a common practice in pharmaceutical design to prolong drug half-life .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-1,1-dimethylpiperidin-1-ium-2-carboxamide;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O.HI/c1-12-8-7-9-13(2)15(12)17-16(19)14-10-5-6-11-18(14,3)4;/h7-9,14H,5-6,10-11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUOTAJHXKBBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCC[N+]2(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide involves the following steps :

    Starting Materials: Mepivacaine hydrochloride, sodium bicarbonate, and methyl iodide.

    Reaction Conditions:

Chemical Reactions Analysis

2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide undergoes various chemical reactions :

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodide ion.

    Oxidation and Reduction:

    Common Reagents and Conditions: Common reagents include sodium bicarbonate, dichloromethane, and methyl iodide. Reaction conditions typically involve room temperature and aqueous or organic solvents.

Scientific Research Applications

2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide has several scientific research applications :

    Chemistry: Used as a reference standard in analytical chemistry due to its deuterated form.

    Biology: Employed in studies involving local anesthetics and their mechanisms of action.

    Medicine: Investigated for its potential use as a local anesthetic in various medical procedures.

    Industry: Utilized in the synthesis of other chemical compounds and as a reagent in organic synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

To contextualize the unique features of 2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium iodide, we compare it with three deuterated analogs from recent patents and literature:

Compound Name & CAS/Ref. Core Structure Deuterated Groups Counterion/Salt Key Applications Reference
Target Compound (345261-08-7) Piperidinium 2,6-Di(methyl-d3)phenyl Iodide Not specified (structural analog of bioactive molecules)
6-(Cyclopropanecarboxamido)-4-...-N-(methyl-d3)pyridazine () Pyridazine N-(methyl-d3) Free base Crystalline form optimization for solubility/stability
8-amino-N-(2-hydroxy-2-methylpropyl)-3-(2-(methyl-d3)-5-(trifluoro...)phenyl)imidazo[1,2-a]pyrazine-6-carboxamide () Imidazo[1,2-a]pyrazine 2-(methyl-d3)phenyl Free base PI3K inhibitor (cancer therapy)

Key Observations:

  • Core Structure Diversity : The target compound’s piperidinium core distinguishes it from pyridazine () and imidazopyrazine () derivatives. Piperidinium salts are often employed for their cationic character, enhancing solubility in polar solvents.
  • Deuteration Sites : While all compounds feature deuterated methyl groups, their positions vary. The target’s aromatic deuteration may reduce oxidative metabolism, whereas N-(methyl-d3) in ’s compound could stabilize amide bonds against enzymatic cleavage.
  • Counterion Impact : The iodide counterion in the target compound contrasts with free-base forms in –2. Iodide salts typically exhibit higher aqueous solubility compared to chlorides or bromides, which may influence formulation strategies .

Comparative Analysis of Physicochemical Properties

Property Target Compound (Inferred) Compound (Pyridazine) Compound (Imidazopyrazine) Non-Deuterated Analog (Hypothetical)
LogP ~2.5 (moderate lipophilicity) ~1.8 (polar pyridazine core) ~3.0 (bulky imidazopyrazine) Higher (deuteration reduces metabolism)
Aqueous Solubility High (iodide salt) Moderate (free base) Low (free base) Lower (non-ionic form)
Metabolic Stability High (deuterated methyl) High (N-deuteration) High (aromatic deuteration) Lower

Notes:

  • Deuteration generally reduces metabolic clearance by inhibiting cytochrome P450-mediated oxidation, as seen in deuterated drugs like deutetrabenazine. This aligns with the target compound’s design .
  • The iodide counterion likely enhances solubility, critical for oral bioavailability in ionic compounds .

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